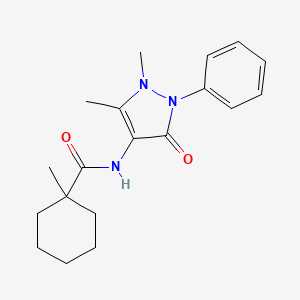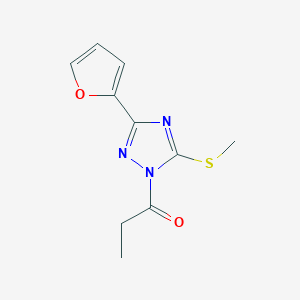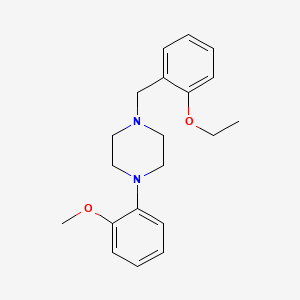
4-phenoxy-2-(3-pyridinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenoxy-2-(3-pyridinyl)quinazoline is a chemical compound with the molecular formula C19H13N3O . It is a derivative of quinazoline, a class of organic compounds that are important in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 4-phenoxy-2-(3-pyridinyl)quinazoline involves the use of aryne chemistry . The starting materials are quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one, and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine compounds with high yields and broad substrate scope .Molecular Structure Analysis
The molecular structure of 4-phenoxy-2-(3-pyridinyl)quinazoline is based on the quinazoline skeleton, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The 4-phenoxy-2-(3-pyridinyl)quinazoline molecule has a phenyl group attached to the 4-position of the quinazoline ring through an oxygen atom, and a pyridinyl group attached to the 2-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-phenoxy-2-(3-pyridinyl)quinazoline include the generation of aryne intermediates, which are highly electrophilic and readily participate in reactions with the reactants . The reactions result in addition and insertion type products with good yields and atom economy .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound “4-phenoxy-2-(3-pyridinyl)quinazoline” is used in the synthesis of heterocyclic compounds . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine compounds with high yields and broad substrate scope .
Anti-Cancer Applications
Quinazoline derivatives, including “4-phenoxy-2-(3-pyridinyl)quinazoline”, have been found to have anti-cancer properties . These compounds can be synthesized with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
Anti-Inflammatory Applications
Quinazoline derivatives also exhibit anti-inflammatory properties . This makes “4-phenoxy-2-(3-pyridinyl)quinazoline” a potential candidate for the development of new anti-inflammatory drugs .
Anti-Bacterial Applications
“4-phenoxy-2-(3-pyridinyl)quinazoline” has potential anti-bacterial applications . Quinazoline derivatives have been found to inhibit the growth of certain bacteria, making them useful in the development of new antibiotics .
Analgesic Applications
Quinazoline derivatives, including “4-phenoxy-2-(3-pyridinyl)quinazoline”, have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .
Anti-Viral Applications
“4-phenoxy-2-(3-pyridinyl)quinazoline” has potential anti-viral applications . Quinazoline derivatives have been found to inhibit the replication of certain viruses, making them useful in the development of new antiviral drugs .
Propiedades
IUPAC Name |
4-phenoxy-2-pyridin-3-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c1-2-8-15(9-3-1)23-19-16-10-4-5-11-17(16)21-18(22-19)14-7-6-12-20-13-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJJIYUGSQDYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320514 |
Source


|
| Record name | 4-phenoxy-2-pyridin-3-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenoxy-2-pyridin-3-ylquinazoline | |
CAS RN |
381196-06-1 |
Source


|
| Record name | 4-phenoxy-2-pyridin-3-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)
![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)

![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)